

Application Notes: AZ13824374 for Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ13824374

Cat. No.: B10827932

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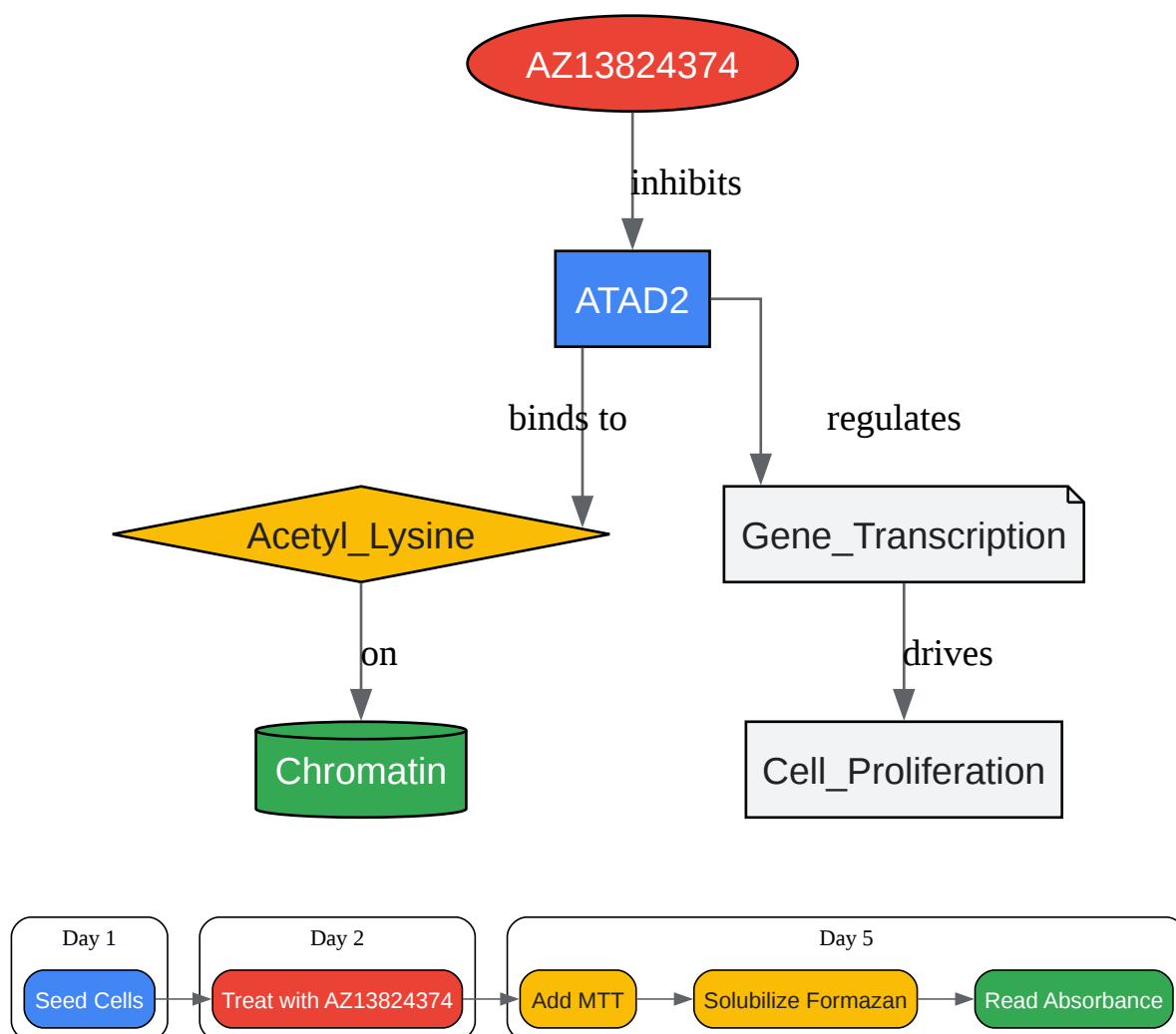
Audience: Researchers, scientists, and drug development professionals.

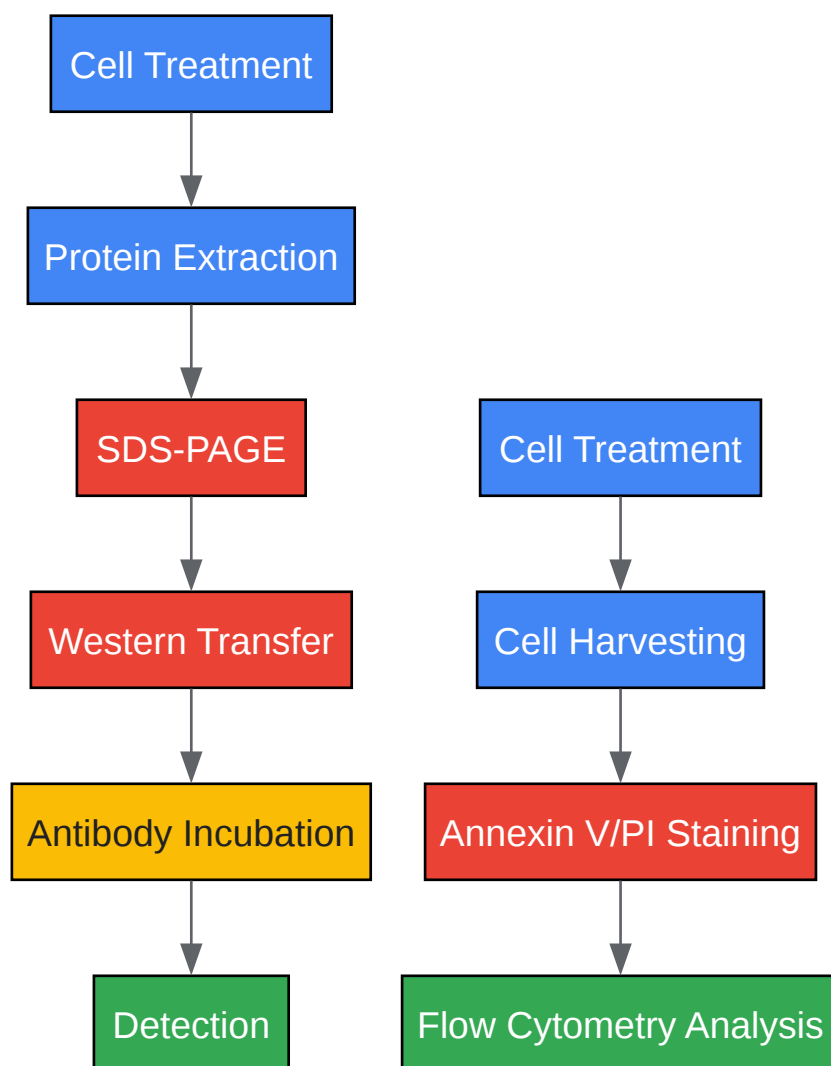
Introduction

AZ13824374 is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1][2] ATAD2 is an epigenetic reader protein that is frequently overexpressed in various cancers, including breast cancer, and its inhibition has emerged as a promising therapeutic strategy.[2][3] **AZ13824374** exerts its anticancer effects by binding to the acetyl-lysine binding site of the ATAD2 bromodomain, thereby disrupting chromatin interactions and gene transcription.[1] These application notes provide detailed protocols and dosage guidelines for the use of **AZ13824374** in breast cancer cell line research.

Mechanism of Action

ATAD2 is implicated in several oncogenic signaling pathways in breast cancer. It functions as a co-activator for transcription factors like c-Myc and is involved in the pRB/E2F/c-MYC and PI3K-AKT-mTOR pathways.[3] By inhibiting the ATAD2 bromodomain, **AZ13824374** can modulate the transcription of key genes involved in cell proliferation and survival.





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References

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- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
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